Structural Uniqueness: 2-Ethoxypyridin-3-yl Amide Side Chain vs. Common N-Phenyl and N-Benzyl Pyridine-2-Carboxamide Analogs
The 2-ethoxypyridin-3-yl amide substituent in CAS 1111460-68-4 is structurally distinct from the more common N-phenyl and N-benzyl pyridine-2-carboxamide analogs. This ethoxypyridinyl moiety introduces an additional pyridine nitrogen capable of acting as a hydrogen bond acceptor, while the ethoxy group at the 2-position provides a conformationally flexible lipophilic extension . In contrast, close analogs such as 3,6-dichloro-N-(pyridin-3-yl)pyridine-2-carboxamide lack this ethoxy substitution, and 3,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide (methoxy analog) differs in the size and lipophilicity of the alkoxy group . These structural differences are expected to produce quantifiable differences in logP, solubility, and target-binding affinity, although direct comparative experimental data for this specific compound have not been identified in the peer-reviewed literature or patent documents accessible through non-prohibited sources as of the search date.
| Evidence Dimension | Structural features: alkoxy substituent on distal pyridine and substitution regiochemistry |
|---|---|
| Target Compound Data | 2-ethoxy substituent on the pyridin-3-yl amide side chain; 3,6-dichloro on core pyridine |
| Comparator Or Baseline | 3,6-dichloro-N-(pyridin-3-yl)pyridine-2-carboxamide (no alkoxy); 3,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide (methoxy vs. ethoxy) |
| Quantified Difference | Not quantifiable from available acceptable-source data; structural difference is qualitative (ethoxy vs. H or methoxy) |
| Conditions | Structural comparison based on SMILES notation; no experimental assay data available from non-prohibited sources |
Why This Matters
The ethoxy group modulates lipophilicity and metabolic stability relative to methoxy or unsubstituted analogs, making CAS 1111460-68-4 a distinct chemical entity for SAR exploration; procurement of the correct analog is essential to avoid confounding structure-activity studies.
